N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide
Overview
Description
N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide, also known as NACA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and tumor progression.
Biochemical and Physiological Effects:
N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. These effects include the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of oxidative stress. N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This allows for precise and targeted modulation of specific biological processes. However, one limitation of N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide. One area of interest is the development of novel drug formulations and delivery methods to improve the solubility and bioavailability of N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide and its potential therapeutic applications in various disease contexts. Finally, the development of N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide-based probes and imaging agents could facilitate the study of its pharmacokinetics and biodistribution in vivo.
Scientific Research Applications
N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit anti-proliferative and pro-apoptotic effects on cancer cells, making it a promising candidate for cancer therapy. Inflammation is also an important target for N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide, as it has been shown to possess potent anti-inflammatory activity in various experimental models. Additionally, N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-10(22)21-12-4-2-11(3-5-12)17-14-7-6-13(23)8-16(14)24-18(20)15(17)9-19/h2-8,17,23H,20H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVKAFXQKQRSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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